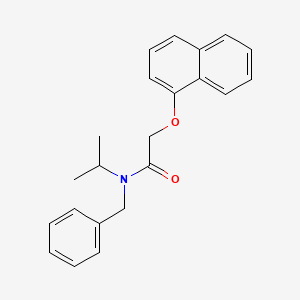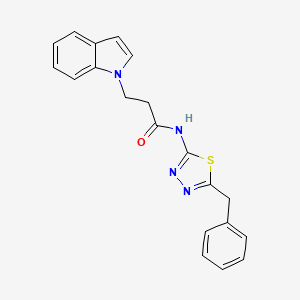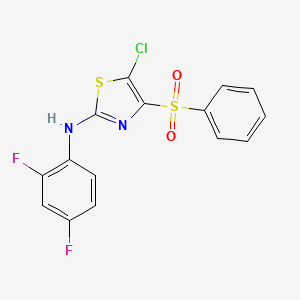![molecular formula C25H23ClN2O5S B12180274 ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12180274.png)
ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as chlorobenzylidene, dimethoxyphenyl, and carboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with ethyl cyanoacetate and thiourea under basic conditions to form the thiazolopyrimidine core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
作用機序
The mechanism of action of ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Ethyl (2E)-2-(2-chlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl (2E)-2-(2-bromobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2E)-2-(2-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C25H23ClN2O5S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC名 |
ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23ClN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-10-11-18(31-3)19(12-16)32-4)23(29)20(34-25)13-15-8-6-7-9-17(15)26/h6-13,22H,5H2,1-4H3/b20-13+ |
InChIキー |
MVKUDAIJJFAODE-DEDYPNTBSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C |
正規SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
![1-(6-chloropyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B12180208.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12180209.png)

![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one](/img/structure/B12180220.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)

![2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B12180237.png)
![2-methyl-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B12180247.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180254.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea](/img/structure/B12180258.png)


